molecular formula C14H18N4O B2415393 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole CAS No. 2034593-20-7

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole

Cat. No.: B2415393
CAS No.: 2034593-20-7
M. Wt: 258.325
InChI Key: LPOBPEXQJBBCSA-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel therapeutic agents. Its structure incorporates two privileged pharmacophores: an isoxazole ring and a piperazine moiety, often linked to diverse biological activities . The isoxazole ring is a five-membered heterocycle recognized for its wide spectrum of biological properties. Research on isoxazole derivatives has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents . The piperazine ring, especially when substituted with aromatic systems like pyridine, is a common feature in molecules that interact with the central nervous system and other biological targets. Compounds featuring a similar piperazine-pyridinyl structure have been investigated as potential antidepressant and antianxiety agents in preclinical models . Furthermore, the specific combination of a benzo[d]isoxazole scaffold with a piperazine ring has been utilized in the design and synthesis of novel chemical libraries screened for anti-tubercular activity, highlighting the value of this structural motif in infectious disease research . This hybrid structure makes this compound a valuable intermediate for researchers building compound libraries for high-throughput screening or engaged in structure-activity relationship (SAR) studies aimed at developing new lead compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-12-13(10-16-19-12)11-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,10H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOBPEXQJBBCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Biological Activity

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring and is linked to a piperazine derivative, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name5-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-isoxazole
Molecular FormulaC14H18N4O
CAS Number2034593-20-7

This compound exhibits a unique combination of isoxazole and piperazine functionalities, which are known to impact various biological pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with various physiological processes.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes, contributing to its potential therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

Antitumor Activity

A study evaluated the cytotoxic effects of isoxazole derivatives against several cancer cell lines, including colorectal carcinoma (HCT116) and prostate cancer (PC3). The results demonstrated significant antitumor activity, suggesting that the compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Compounds containing the isoxazole ring have been shown to possess antimicrobial properties. They can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects

The piperazine moiety in the structure may contribute to neuropharmacological effects, including anxiolytic and antidepressant activities. Research into similar compounds has indicated their potential in treating anxiety disorders and depression .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cytotoxicity Study : A series of isoxazole derivatives were tested for cytotoxic effects against cancer cell lines. Among them, certain derivatives showed promising selectivity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating potential for therapeutic use .
  • Receptor Interaction Studies : Investigations into receptor binding revealed that some isoxazole derivatives could modulate GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the brain .

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole, and how can computational methods improve efficiency?

Answer: The synthesis typically involves coupling the isoxazole core with a piperazine-pyridinyl moiety via alkylation or nucleophilic substitution. To optimize reaction conditions (e.g., solvent, temperature, catalyst), computational tools like quantum chemical calculations can predict energy barriers and intermediate stability. For example, reaction path search methods (e.g., DFT) identify transition states, reducing trial-and-error experimentation . Statistical experimental design (e.g., factorial design) can systematically vary parameters (e.g., molar ratios, pH) to maximize yield while minimizing steps .

Table 1: Hypothetical DOE (Design of Experiments) for Synthesis Optimization

FactorLow LevelHigh LevelOptimal Condition
Temperature (°C)6010080
Solvent (Polarity)DMFTHFDMF/THF (1:1)
Catalyst Loading5 mol%15 mol%10 mol%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR (1H/13C): Assign peaks for the isoxazole methyl group (δ ~2.5 ppm) and piperazine protons (δ ~2.8–3.5 ppm). Compare with analogous structures in literature .
  • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks .
  • IR: Identify isoxazole C=N stretching (~1600 cm⁻¹) and piperazine N-H bending (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?

Answer: Contradictions may arise from assay variability (e.g., bacterial strains, incubation time) or compound stability. Mitigation strategies:

  • Replicate assays under standardized conditions (CLSI guidelines) .
  • Stability studies: Use LC-MS to monitor degradation in buffer/DMSO over 24–72 hours .
  • Meta-analysis: Pool data from multiple studies (e.g., using random-effects models) to identify trends .

Table 2: Hypothetical Antimicrobial Activity Data Comparison

StudyMIC (μg/mL) E. coliMIC (μg/mL) S. aureusAssay Conditions
A32>64pH 7.2, 24h
B>6416pH 6.8, 48h

Q. What computational strategies are effective for predicting target interactions of this compound?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors (common targets for piperazine derivatives). Validate with MD simulations (>100 ns) to assess binding stability .
  • QSAR models: Train models on analogous isoxazole-piperazine derivatives to predict logP, pKa, and bioavailability .

Q. How can factorial design improve the study of structure-activity relationships (SAR) for derivatives?

Answer: A 2³ factorial design can evaluate the impact of substituents (R₁ = methyl, R₂ = halogen, R₃ = electron-withdrawing groups) on bioactivity. Responses (e.g., IC₅₀, solubility) are analyzed via ANOVA to identify significant factors .

Example Factors:

  • R₁: Methyl vs. ethyl
  • R₂: H vs. Cl
  • R₃: NO₂ vs. OMe

Methodological Guidance for Data Contradictions

  • Sensitivity analysis: Test how assay parameters (e.g., inoculum size, solvent) influence results .
  • Cross-validation: Compare results across independent labs using shared protocols .
  • High-throughput screening (HTS): Use robotic platforms to generate large datasets, reducing variability .

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